molecular formula C9H11F2NO B13040544 (1S,2S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL

Cat. No.: B13040544
M. Wt: 187.19 g/mol
InChI Key: CKQXOSDBVJFTPB-SSDLBLMSSA-N
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Description

(1S,2S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 2,5-difluorophenyl substituent. Its molecular formula is C₉H₁₁F₂NO, with a molecular weight of 203.19 g/mol. The amino propanol moiety is critical for hydrogen-bonding interactions, while the difluorophenyl group contributes to lipophilicity and electronic effects, influencing receptor binding or metabolic stability .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1

InChI Key

CKQXOSDBVJFTPB-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C=CC(=C1)F)F)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)F)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL typically involves the reduction of 1-(2,5-difluorophenyl)ethanone using sodium borohydride in methanol at temperatures ranging from -5°C to 20°C . The reaction is quenched with water and the product is extracted using dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction can produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research has indicated that derivatives of (1S,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-OL exhibit significant antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the structure of this compound can enhance its efficacy against depression by targeting neurotransmitter systems such as serotonin and norepinephrine .

Table 1: Structure-Activity Relationship of Derivatives

Compound NameActivity LevelTargeted Receptor
This compoundModerateSerotonin 5-HT2A
(1S,2S)-N-methyl derivativeHighNorepinephrine transporter
(1S,2S)-N-ethyl derivativeLowDopamine D2 receptor

Agrochemical Development

The compound has also been explored for its potential use in agrochemicals. Its ability to act as a plant growth regulator has been documented in several studies, suggesting that it can enhance crop yield and resistance to pests.

Case Study: Crop Yield Enhancement

In a field trial conducted on tomato plants, the application of this compound resulted in a 25% increase in yield compared to untreated controls. The mechanism was attributed to improved nutrient uptake and stress resistance .

Synthesis of Chiral Compounds

The compound serves as a valuable chiral building block in organic synthesis. Its unique stereochemistry allows for the production of various enantiomerically pure compounds that are essential in pharmaceuticals.

Table 2: Chiral Synthesis Applications

ApplicationDescription
Synthesis of β-amino acidsUtilized as a precursor for synthesizing β-amino acids with pharmaceutical relevance.
Chiral catalystsActs as a ligand in asymmetric catalysis for producing enantiomerically pure products.

Neuropharmacology

Recent studies suggest that this compound may play a role in neuropharmacology by modulating neurotransmitter levels and exhibiting neuroprotective effects.

Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, indicating its potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

Substituent Position and Electronic Effects: The 2,5-difluoro substitution in the target compound contrasts with 3,4-difluoro in ticagrelor’s cyclopropane-linked phenyl group . Compared to the 2-chloro-6-fluoro analog , chlorine’s larger atomic radius and higher electronegativity may increase steric hindrance and lipophilicity, impacting membrane permeability.

Molecular Weight and Complexity :

  • The target compound’s low molecular weight (~203 g/mol) suggests advantages in solubility and synthetic accessibility compared to ticagrelor’s complex triazolopyrimidine scaffold (~523 g/mol) .

Functional Groups: Both the target compound and its chloro-fluoro analog retain the amino-propanol backbone, a common motif in β-blockers (e.g., atenolol) and chiral auxiliaries. Ticagrelor, however, incorporates a thioether and triazolopyrimidine core, enabling P2Y12 receptor antagonism .

Metabolic and Toxicity Considerations

  • Fluorine vs. Chlorine : Fluorine’s resistance to CYP450-mediated metabolism may reduce toxicity in the target compound compared to its chloro-fluoro counterpart .
  • Thioether in Ticagrelor: The propylthio group in ticagrelor introduces sulfur metabolism pathways (e.g., sulfoxidation), which are absent in the amino-propanol derivatives discussed here .

Biological Activity

(1S,2S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL, also known by its CAS number 1212920-72-3, is a chiral amino alcohol with potential biological applications. Its structure features a difluorophenyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C9_9H11_{11}F2_2NO
  • Molecular Weight : 187.19 g/mol
  • CAS Number : 1212920-72-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of enzymes related to neurotransmitter regulation .
  • Receptor Modulation : The difluorophenyl moiety may enhance binding affinity to specific receptors, particularly those involved in neurological functions. This could lead to applications in treating conditions such as anxiety and depression .
  • Cellular Uptake and Apoptosis : Research indicates that compounds similar to this compound can affect cellular uptake mechanisms and induce apoptosis in cancer cells through caspase activation pathways .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Enzyme InhibitionModerate inhibition of neurotransmitter-related enzymes.
Receptor BindingIncreased affinity for serotonin receptors.
Apoptotic EffectsInduced apoptosis in A431 human epidermoid cancer cells via caspase activation.

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of this compound in rodent models. The results indicated significant anxiolytic effects at doses that did not produce sedation. The compound was found to modulate serotonin and norepinephrine levels in the brain, suggesting its potential for treating anxiety disorders.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could induce apoptosis in A431 human epidermoid cancer cells. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells upon treatment with the compound. Mechanistic studies indicated that this effect was mediated through the activation of caspases 3 and 7 .

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